3-(Hydroxymethyl)heptan-2-one

Description

Contextualization within Organic Chemistry and Ketone-Alcohol Systems

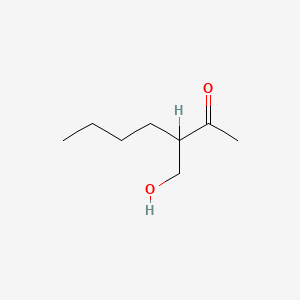

3-(Hydroxymethyl)heptan-2-one is an organic compound with the chemical formula C₈H₁₆O₂. nih.gov Structurally, it is characterized by two key functional groups: a ketone group (>C=O) at the second carbon position and a primary alcohol group (-CH₂OH) attached to the third carbon. This arrangement classifies it as a β-hydroxy ketone (or a ketol), where the hydroxyl group is on the carbon atom beta to the carbonyl group. foodb.cawikipedia.org

Hydroxy ketones are a significant class of organic compounds, and their reactivity is dictated by the interplay between the ketone and alcohol functionalities. wikipedia.org As a β-hydroxy ketone, this compound is considered a type of aldol (B89426), typically formed through an aldol reaction or condensation. wikipedia.orggoogle.com The compound is also described as an aliphatic alcohol. nih.gov

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₆O₂ | nih.gov |

| IUPAC Name | This compound | nih.gov |

| Molecular Weight | 144.21 g/mol | nih.gov |

| CAS Number | 65405-68-7 | nih.gov |

| InChIKey | MHOXVRWQBOAOAU-UHFFFAOYSA-N | nih.gov |

Significance in Chemical Synthesis Research

β-hydroxy ketones are valuable intermediates in organic synthesis due to the presence of two modifiable functional groups. They serve as versatile building blocks for creating more complex molecules. The aldol reaction, which is the classic method for synthesizing β-hydroxy ketones, is a cornerstone of carbon-carbon bond formation in organic chemistry. google.comnih.gov

The general synthetic utility of β-hydroxy ketones includes their conversion to other important structural motifs. For example, they can be dehydrated to form α,β-unsaturated ketones, which are key substrates in conjugate addition reactions. google.com The development of efficient and stereoselective methods to produce chiral β-hydroxy ketones remains an active area of research. nih.gov While specific research detailing the synthetic applications of this compound is limited, its structure suggests potential as an intermediate in the synthesis of various organic compounds. For instance, it has been identified for use as a flavoring agent. nih.gov

Overview of Current Academic Research Trends

Current research trends related to β-hydroxy ketones, the class to which this compound belongs, are largely focused on asymmetric synthesis. The goal is to control the stereochemistry of the products, yielding enantiomerically pure compounds that are crucial for applications in pharmaceuticals and materials science.

Key research areas include:

Catalytic Asymmetric Aldol Reactions: Development of novel catalysts, including organocatalysts like proline and metal complexes, to achieve high yields and enantioselectivity in the synthesis of chiral β-hydroxy ketones. nih.govacs.org

Solid-Phase Synthesis: Adapting aldol reactions to solid-phase synthesis techniques allows for the creation of large libraries of compounds for screening and discovery purposes. acs.org

Alternative Synthetic Routes: Exploration of methods beyond the traditional aldol reaction, such as those involving umpolung (polarity reversal) of enals, to access β-hydroxy ketone structures. organic-chemistry.org

Biocatalysis: The use of enzymes, such as aldolases, to mimic biological pathways for the synthesis of β-hydroxy ketones in an environmentally friendly manner. nih.gov

Stereochemical Considerations and Isomerism in Analogous Structures

The structure of this compound contains a chiral center at the third carbon atom—the carbon bearing the hydroxymethyl group. The presence of this stereocenter means that the compound can exist as a pair of enantiomers: (R)-3-(Hydroxymethyl)heptan-2-one and (S)-3-(Hydroxymethyl)heptan-2-one.

The control and assignment of stereochemistry are critical in the study of β-hydroxy ketones. nih.govacs.org The spatial arrangement of the hydroxyl and carbonyl groups influences the molecule's properties and its behavior in subsequent reactions. In analogous structures, the relative stereochemistry between adjacent chiral centers is often determined using NMR spectroscopy techniques or by converting the molecule into a cyclic derivative for easier analysis. nih.govacs.org

For example, in the synthesis of sitophilure, an α-methyl β-hydroxy ketone, control of the stereochemistry at two chiral centers was essential to produce the desired (4R,5S) diastereomer. tandfonline.com The development of methods to synthesize specific stereoisomers of β-hydroxy ketones is a significant focus of modern organic chemistry, as different isomers can have vastly different biological activities. tandfonline.combrainly.com

Structure

3D Structure

Propriétés

Numéro CAS |

65405-68-7 |

|---|---|

Formule moléculaire |

C8H16O2 |

Poids moléculaire |

144.21 g/mol |

Nom IUPAC |

3-(hydroxymethyl)heptan-2-one |

InChI |

InChI=1S/C8H16O2/c1-3-4-5-8(6-9)7(2)10/h8-9H,3-6H2,1-2H3 |

Clé InChI |

MHOXVRWQBOAOAU-UHFFFAOYSA-N |

SMILES |

CCCCC(CO)C(=O)C |

SMILES canonique |

CCCCC(CO)C(=O)C |

Densité |

0.945-0.949 |

Autres numéros CAS |

65405-68-7 |

Description physique |

colourless liquid with powerful, herbaceous, fruity, mildly spicy odou |

Solubilité |

slightly soluble in water; soluble in alcohol |

Origine du produit |

United States |

Synthetic Methodologies for 3 Hydroxymethyl Heptan 2 One

Established Synthetic Routes and Strategies

The construction of the 3-(hydroxymethyl)heptan-2-one carbon skeleton can be efficiently achieved through classic carbonyl addition reactions. The primary challenge in these syntheses lies in controlling selectivity and minimizing side reactions.

Multi-step Reaction Pathways

A common and reliable method for the synthesis of β-hydroxy ketones is the aldol (B89426) reaction. libretexts.orglibretexts.org In the context of this compound, a plausible multi-step synthesis would involve the base- or acid-catalyzed reaction of heptan-2-one with formaldehyde (B43269). researchgate.net

The reaction proceeds via the formation of an enolate from heptan-2-one, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. A subsequent protonation step yields the desired this compound.

Reaction Scheme:

A critical consideration in this pathway is the potential for side reactions, such as the self-condensation of heptan-2-one or the Cannizzaro reaction of formaldehyde, particularly under basic conditions. nih.gov To mitigate these issues, the reaction conditions, including the choice of catalyst, temperature, and reaction time, must be carefully optimized. The use of a non-nucleophilic base and low temperatures can favor the desired cross-aldol reaction.

Another multi-step approach could involve a Grignard reaction. This would entail the reaction of an appropriate Grignard reagent with a precursor containing the required carbon framework. For instance, the reaction of a methylmagnesium halide with a suitably protected 3-formyl-heptan-2-one derivative could yield the target molecule after deprotection. However, this route is generally more complex and less atom-economical than the aldol approach.

One-Pot Synthetic Approaches

The success of a one-pot aldol reaction hinges on the differential reactivity of the carbonyl compounds. researchgate.net Aldehydes are generally more electrophilic than ketones, which can be exploited to favor the desired cross-condensation. libretexts.org By slowly adding heptan-2-one to a mixture of formaldehyde and the catalyst, the concentration of the enolizable ketone can be kept low, minimizing self-condensation.

The Reformatsky reaction presents another viable one-pot strategy. researchgate.nettudelft.nlsci-hub.senih.govnih.gov This reaction involves the treatment of an α-halo ester with zinc metal to form an organozinc reagent, which then reacts with a ketone. A modification of this reaction using an α-halo ketone and an aldehyde could potentially be employed for the synthesis of this compound.

Stereoselective and Enantioselective Synthesis

The synthesis of enantiomerically pure this compound is of significant interest, as the biological activity of chiral molecules is often dependent on their stereochemistry. This has led to the development of various stereoselective and enantioselective synthetic methods.

Application of Chiral Catalysts in Asymmetric Synthesis

The asymmetric aldol reaction is a powerful tool for the enantioselective synthesis of β-hydroxy ketones. acs.orgacs.orgillinois.edu This can be achieved through the use of chiral catalysts, which create a chiral environment that favors the formation of one enantiomer over the other.

Chiral Lewis Acid Catalysis: Chiral Lewis acids can coordinate to the carbonyl group of the aldehyde, activating it towards nucleophilic attack and directing the approach of the enolate from a specific face. illinois.edunih.gov Various chiral metal complexes, such as those of titanium, boron, and tin, have been successfully employed in asymmetric aldol reactions. For the synthesis of this compound, a chiral Lewis acid could be used to catalyze the reaction between the silyl (B83357) enol ether of heptan-2-one and formaldehyde.

Organocatalysis: In recent years, organocatalysis has emerged as a powerful alternative to metal-based catalysis. nih.gov Chiral amines, such as proline and its derivatives, can catalyze asymmetric aldol reactions by forming a chiral enamine intermediate with the ketone. nih.gov This enamine then reacts with the aldehyde in a stereocontrolled manner. The asymmetric hydroxymethylation of ketones using proline as a catalyst has been reported, providing a direct route to chiral β-hydroxy ketones. nih.gov

| Catalyst Type | Example Catalyst | Typical Enantiomeric Excess (ee) | Key Features |

|---|---|---|---|

| Chiral Lewis Acid | Chiral Boron Complex | 85-95% | Activates the aldehyde and controls the facial selectivity of the enolate attack. |

| Organocatalyst | L-Proline | 70-90% | Forms a chiral enamine intermediate with the ketone, directing the stereochemical outcome. |

Enzymatic Synthesis and Biocatalysis for Stereocontrol

Enzymes are highly efficient and selective catalysts that can be employed for the synthesis of chiral molecules under mild reaction conditions. tudelft.nlnih.gov Biocatalytic methods offer several advantages, including high enantioselectivity, regioselectivity, and the potential for environmentally benign processes.

The enzymatic synthesis of this compound can be approached through the stereoselective reduction of a suitable diketone precursor or the asymmetric aldol condensation of heptan-2-one and formaldehyde.

Old Yellow Enzymes (OYEs): The Old Yellow Enzyme (OYE) family of flavin-dependent oxidoreductases are well-known for their ability to catalyze the asymmetric reduction of activated carbon-carbon double bonds. tudelft.nlsci-hub.seacs.orgnih.govfrontiersin.org While their primary activity is on C=C bonds, some OYEs have been shown to exhibit promiscuous activity towards the reduction of carbonyl groups. The substrate scope of OYEs is broad, and they can accept a variety of α,β-unsaturated carbonyl compounds. nih.gov It is conceivable that an engineered OYE, such as a variant of OYE2.6, could be developed to catalyze the stereoselective reduction of a precursor like 3-methyleneheptan-2-one to furnish a specific enantiomer of this compound, although this would represent a non-native reaction.

Alcohol Dehydrogenases (ADHs): Alcohol dehydrogenases (ADHs) are a class of oxidoreductases that catalyze the reversible oxidation of alcohols to aldehydes or ketones. acs.orgacs.org They are widely used in biocatalysis for the stereoselective reduction of prochiral ketones to chiral secondary alcohols. nih.gov An ADH with appropriate substrate specificity could be employed for the enantioselective reduction of a precursor diketone, such as heptan-2,3-dione, to yield the desired chiral β-hydroxy ketone.

ADH440 is an (S)-selective alcohol dehydrogenase known for its ability to convert bulky substrates. nih.gov While its primary application is the reduction of ketones to alcohols, its potential for the selective reduction of one carbonyl group in a diketone precursor to this compound could be explored. The success of this approach would depend on the enzyme's ability to differentiate between the two carbonyl groups and to catalyze the reduction with high enantioselectivity.

| Enzyme System | Proposed Reaction | Potential Substrate | Expected Product Stereochemistry | Key Considerations |

|---|---|---|---|---|

| OYE2.6 (engineered) | Reduction of C=O | Heptan-2,3-dione | (R)- or (S)-3-hydroxyheptan-2-one | Requires protein engineering to favor C=O reduction over C=C reduction and to achieve high enantioselectivity. |

| ADH440 | Stereoselective reduction of a diketone | Heptan-2,3-dione | (S)-3-hydroxyheptan-2-one | Substrate acceptance and regioselectivity for the desired carbonyl group are critical. |

Control of Diastereoselectivity and Enantiomeric Excess

The control of stereochemistry is a central challenge in the synthesis of molecules with multiple chiral centers, such as derivatives related to this compound. Achieving high diastereoselectivity and enantiomeric excess is crucial for producing a specific, desired stereoisomer. Research in related complex molecules demonstrates that the choice of reagents and reaction strategy is critical for stereocontrol. nih.govacs.orgbeilstein-journals.org

A key strategy involves the stereoselective hydroboration-oxidation of an alkene precursor. nih.govacs.org In the synthesis of a functionalized bicyclo[4.1.0]heptane system, a notable example of diastereoselectivity was observed. The use of borane-tetrahydrofuran (B86392) complex (BH₃·THF) for the hydroboration of an allylic alcohol precursor resulted in a 5:1 mixture of diastereomeric diols. acs.org However, switching to a bulkier and more selective borane (B79455) reagent, 9-borabicyclo[3.3.1]nonane (9-BBN), dramatically improved the diastereoselectivity to a 20:1 ratio in high yield (92%). acs.org This enhanced selectivity is attributed to the initial coordination of the sterically demanding 9-BBN to the secondary hydroxyl group, which directs the subsequent hydroboration to a specific face of the double bond. acs.org

Table 1: Effect of Borane Reagent on Diastereoselectivity

| Reagent | Diastereomeric Ratio (Diol 1:Diol 2) | Yield |

|---|---|---|

| BH₃·THF | 5:1 | 90% |

| 9-BBN | 20:1 | 92% |

In other complex systems, cascade reactions have been employed to achieve excellent diastereoselectivity. For instance, a cascade inter–intramolecular double Michael addition strategy for synthesizing highly functionalized cyclohexanones from curcumins and arylidenemalonates has been shown to produce products with complete diastereoselectivity in most cases. beilstein-journals.org Such strategies rely on carefully controlled reaction pathways where the stereochemistry of the initial addition dictates the stereochemical outcome of subsequent intramolecular cyclizations. beilstein-journals.org

Furthermore, the synthesis of related structures like syn-β-hydroxy α-amino acids utilizes organocatalysis to achieve high diastereo- and enantiocontrol. nih.gov This approach uses specialized substrates, such as benzophenone-derived imines of glycine (B1666218) o-nitroanilide, where the substrate's framework provides a hydrogen-bonding platform that influences nucleophile reactivity and, consequently, the diastereoselectivity of the aldol reaction. nih.gov

Precursor and Intermediate Chemistry

The successful synthesis of this compound is heavily dependent on the strategic preparation of key precursors and the effective use of chemical intermediates.

Synthesis of Key Upstream Precursors (e.g., 3-(hydroxymethyl)heptan-4-one)

The synthesis of this key ketone began with a known enantiomerically pure bicyclo[4.1.0]heptane alcohol. nih.govacs.org The synthetic sequence involved two main steps:

Protection of the Alcohol : The hydroxyl group of the starting material was protected as a benzyl (B1604629) ether under standard conditions. nih.gov

Deprotection of a Ketal : The molecule also contained a ketal protecting group, which was subsequently removed under acidic conditions using a 4:1 mixture of trifluoroacetic acid (TFA) and water (H₂O) in dichloromethane (B109758) (CH₂Cl₂). nih.govacs.org

This two-step process afforded the desired ketone precursor in a 77% yield over the two steps, demonstrating an efficient method for preparing a key upstream intermediate for further transformations. nih.gov

Role of β-Amino Acid Intermediates in Derivatization

β-Amino acids are valuable structural motifs found in numerous bioactive molecules. researchgate.net The derivatization of β-keto acids into β-amino acids represents an important synthetic transformation, highlighting the role of these compounds as key intermediates. One powerful method for this conversion is the reductive amination of β-keto acids, which can be catalyzed by enzymes such as β-amino acid dehydrogenase (β-AADH). researchgate.net

This biocatalytic approach offers a direct route to chiral β-amino acids from β-keto acid precursors. researchgate.net The process involves the generation of a β-keto acid, which can be produced from β-ketonitriles or β-ketoesters using enzymes like nitrilase or lipase. researchgate.net The subsequent reductive amination catalyzed by β-AADH converts the ketone functionality into a chiral amine, thus forming the β-amino acid. researchgate.net This enzymatic strategy opens a new avenue for the synthesis of chiral β-amino acids, which are important building blocks for the design of hybrid peptides and other pharmaceutically relevant molecules. researchgate.net

Reaction Conditions and Optimization

The yield, selectivity, and efficiency of the synthesis of this compound and related compounds are profoundly influenced by reaction conditions. The careful selection of catalysts and solvents is essential for optimizing synthetic transformations.

Catalyst Selection and Influence on Yield and Selectivity

Catalyst choice is a determining factor in the outcome of stereoselective reactions. As previously discussed in the context of diastereoselectivity, the selection of a hydroboration reagent has a significant impact. The use of 9-BBN instead of BH₃·THF led to a four-fold improvement in the diastereomeric ratio (from 5:1 to 20:1) in the synthesis of a bicyclic diol precursor. acs.org This highlights how a catalyst's steric and electronic properties can be leveraged to control the stereochemical course of a reaction.

In a different synthetic context, phase transfer catalysts have proven effective. The diastereoselective synthesis of functionalized cyclohexanones via a cascade double Michael reaction was successfully carried out using aqueous potassium hydroxide (B78521) (KOH) in the presence of tetrabutylammonium (B224687) bromide (TBAB) as a phase transfer catalyst at room temperature. beilstein-journals.org This catalytic system facilitates the reaction between reactants in a biphasic medium, leading to excellent yields and diastereoselectivity. beilstein-journals.org

For copper-catalyzed reactions, such as the azide-alkyne cycloaddition (CuAAC), the specific catalyst and conditions are critical. In one study, standard conditions using CuSO₄·5H₂O and sodium ascorbate (B8700270) failed to yield the desired product. nih.govacs.org This illustrates that even widely used catalytic systems require optimization for specific substrates.

Solvent Effects in Synthetic Transformations

The solvent is not merely a medium for the reaction but an active participant that can influence solubility, reactivity, and selectivity. The choice of solvent can be the difference between a successful reaction and a failed attempt.

A clear example of solvent effects was observed during a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. nih.govacs.org Attempts to perform the reaction in common solvent systems such as a 2:1 ethanol/water mixture, methanol, or t-butanol resulted in the recovery of only the starting material. acs.org After experimentation, it was discovered that a 2:1 mixture of acetonitrile (B52724) (ACN) and water (H₂O) allowed the cycloaddition to proceed readily, affording the desired triazole product in a 79% yield. nih.govacs.org This demonstrates the critical role of solvent screening in reaction optimization.

In another instance, the synthesis of monocyclic beta-lactams was carried out in dry toluene. mdpi.com The choice of an appropriate dry, non-protic solvent is often crucial in reactions involving moisture-sensitive reagents and intermediates, such as the in-situ formation of imines and their subsequent reaction with an acid chloride. mdpi.com

Monitoring Reaction Progress (e.g., TLC, GC-MS)

The meticulous monitoring of the synthetic route to this compound is crucial for optimizing reaction conditions, determining reaction endpoints, and ensuring the purity of the final product. Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful and complementary analytical techniques frequently employed for this purpose in organic synthesis.

Thin-Layer Chromatography (TLC)

TLC offers a rapid, cost-effective, and straightforward method for the qualitative monitoring of a reaction's progress. This technique is predicated on the differential partitioning of the components of a mixture between a stationary phase (typically a silica (B1680970) gel plate) and a mobile phase (an organic solvent or solvent mixture). By spotting a small aliquot of the reaction mixture onto a TLC plate and developing it in a suitable solvent system, the starting materials, intermediates, and the desired product can be separated based on their polarity.

In a typical synthesis of this compound, for instance, via an aldol addition of pentanal and 2-butanone, the progress can be visualized by observing the disappearance of the starting material spots and the appearance of a new spot corresponding to the more polar β-hydroxy ketone product. The polarity difference is primarily due to the introduction of the hydroxyl group. Staining agents, such as potassium permanganate (B83412) or vanillin, can be used to visualize the spots if the compounds are not UV-active.

An illustrative representation of TLC monitoring data is presented below. The Retention Factor (Rf), a ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a specific compound in a given solvent system.

Table 1: Illustrative TLC Monitoring of the Synthesis of this compound

| Time Point | Pentanal Spot (Rf ≈ 0.8) | 2-Butanone Spot (Rf ≈ 0.7) | Product Spot (Rf ≈ 0.4) |

| 0 h | Prominent | Prominent | Absent |

| 2 h | Faint | Faint | Prominent |

| 4 h | Absent | Absent | Strong |

Gas Chromatography-Mass Spectrometry (GC-MS)

For a more quantitative and detailed analysis, GC-MS is the method of choice. acs.org This technique separates the volatile components of a mixture in the gas phase using a capillary column and then detects them with a mass spectrometer, which provides information about their molecular weight and fragmentation pattern. This allows for the unambiguous identification and quantification of each component in the reaction mixture.

To monitor the synthesis of this compound, small aliquots of the reaction mixture can be withdrawn at regular intervals, quenched, and analyzed by GC-MS. The resulting chromatogram will show distinct peaks for the starting materials and the product, each with a characteristic retention time. The area under each peak is proportional to the concentration of the corresponding compound, allowing for the calculation of the percentage conversion of reactants to the product over time. The mass spectrum of the product peak can be used to confirm its identity by matching its molecular ion peak and fragmentation pattern with known data.

The data obtained from GC-MS analysis can be tabulated to provide a clear and quantitative picture of the reaction's progress, as illustrated in the hypothetical data set below.

Table 2: Illustrative GC-MS Data for Monitoring the Synthesis of this compound

| Time Point (hours) | Pentanal Peak Area (%) | 2-Butanone Peak Area (%) | This compound Peak Area (%) |

| 0 | 50.0 | 50.0 | 0.0 |

| 1 | 25.0 | 25.0 | 50.0 |

| 2 | 10.0 | 10.0 | 80.0 |

| 3 | 2.5 | 2.5 | 95.0 |

| 4 | < 1.0 | < 1.0 | > 98.0 |

By employing both TLC for rapid qualitative checks and GC-MS for detailed quantitative analysis, a chemist can effectively monitor the synthesis of this compound, leading to a more controlled and efficient synthetic process.

Reactivity and Reaction Mechanisms of 3 Hydroxymethyl Heptan 2 One

Ketone Functional Group Reactivity

The ketone group in 3-(Hydroxymethyl)heptan-2-one is a key site for a variety of chemical transformations, primarily centered around the electrophilic nature of the carbonyl carbon.

Nucleophilic Addition Reactions

The polarized carbon-oxygen double bond of the ketone renders the carbonyl carbon susceptible to attack by nucleophiles. This fundamental reaction proceeds via the addition of a nucleophile to the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol.

Strong nucleophiles, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), readily add to the ketone. youtube.comucalgary.camasterorganicchemistry.comdalalinstitute.com For instance, the reaction with methylmagnesium bromide would be expected to yield 3-(hydroxymethyl)-2-methylheptan-2-ol. The presence of the neighboring hydroxyl group can potentially influence the stereoselectivity of these additions through chelation with the metal ion of the nucleophilic reagent. acs.orgacs.org

Weaker nucleophiles, such as cyanide (from HCN) or water, can also add to the carbonyl group, often requiring acid or base catalysis to enhance the electrophilicity of the carbonyl carbon or the nucleophilicity of the attacking species. dalalinstitute.comncert.nic.in The addition of HCN, for example, would result in the formation of a cyanohydrin, 2-cyano-3-(hydroxymethyl)heptan-2-ol.

Below is a table summarizing expected products from various nucleophilic addition reactions.

| Nucleophile | Reagent Example | Expected Product |

| Hydride | Sodium borohydride (B1222165) (NaBH₄) | 3-(Hydroxymethyl)heptan-2-ol |

| Organometallic | Methylmagnesium bromide (CH₃MgBr) | 3-(Hydroxymethyl)-2-methylheptan-2-ol |

| Cyanide | Hydrogen cyanide (HCN) | 2-Cyano-3-(hydroxymethyl)heptan-2-ol |

| Water | H₂O (acid-catalyzed) | 3-(Hydroxymethyl)heptane-2,2-diol (a hydrate) |

Condensation Reactions

Ketones with α-hydrogens, such as this compound, can undergo aldol (B89426) condensation reactions. wikipedia.orgpurechemistry.orgsigmaaldrich.com In the presence of a base, an enolate is formed by the deprotonation of an α-carbon. This enolate can then act as a nucleophile, attacking the carbonyl carbon of another molecule of the ketone. The initial product is a β-hydroxy ketone.

For this compound, self-condensation would lead to a complex dimeric structure. More commonly, these reactions are performed as "crossed" or "mixed" aldol condensations, where the ketone enolate reacts with an aldehyde that cannot self-condense (lacks α-hydrogens), such as benzaldehyde. doi.org

The resulting β-hydroxy ketone can often be dehydrated upon heating, particularly under acidic or basic conditions, to form an α,β-unsaturated ketone. libretexts.orgopenstax.org This dehydration is facilitated by the formation of a conjugated system. The fact that the hydroxyl group in the initial aldol product is tertiary might influence the ease of this elimination step.

Hydroxyl Group Reactivity

The primary hydroxyl group in this compound exhibits reactivity typical of alcohols, including oxidation, esterification, and etherification.

Oxidation Reactions

The primary alcohol functional group in this compound can be oxidized to an aldehyde and subsequently to a carboxylic acid, depending on the oxidizing agent used. nih.govorganic-chemistry.org Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), would be expected to selectively oxidize the primary alcohol to an aldehyde, yielding 3-formylheptan-2-one.

Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), would likely lead to the over-oxidation of the initially formed aldehyde to a carboxylic acid, resulting in 2-oxo-3-heptanoic acid. It is important to note that the ketone functional group is generally resistant to oxidation under these conditions. masterorganicchemistry.comnih.gov

The table below outlines the expected products from the oxidation of the primary alcohol.

| Oxidizing Agent | Expected Product |

| Pyridinium chlorochromate (PCC) | 3-Formylheptan-2-one |

| Potassium permanganate (KMnO₄) | 2-Oxo-3-heptanoic acid |

| Swern Oxidation | 3-Formylheptan-2-one |

| Dess-Martin Periodinane | 3-Formylheptan-2-one |

Esterification and Etherification Reactions

The primary hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives, such as acyl chlorides and acid anhydrides. savemyexams.comlibretexts.org For example, reaction with acetyl chloride in the presence of a base like pyridine (B92270) would yield 3-(acetoxymethyl)heptan-2-one. This reaction proceeds through a nucleophilic acyl substitution mechanism.

Etherification can be achieved through various methods, most notably the Williamson ether synthesis. organic-chemistry.orglibretexts.org This involves converting the alcohol to its conjugate base, an alkoxide, using a strong base like sodium hydride (NaH), followed by reaction with an alkyl halide (e.g., methyl iodide) in an Sₙ2 reaction to form the corresponding ether, in this case, 3-(methoxymethyl)heptan-2-one.

Intramolecular Cyclization and Rearrangement Studies

Given the 1,4-relationship between the hydroxyl group and the carbonyl carbon, intramolecular cyclization could potentially lead to the formation of a five-membered hemiacetal ring. This type of cyclization is more commonly observed in γ-hydroxy aldehydes and ketones. mdpi.comrsc.org The equilibrium for this process would depend on the thermodynamic stability of the resulting cyclic hemiacetal.

Rearrangements, such as the α-ketol rearrangement, are known for α-hydroxy ketones, where a 1,2-shift of an alkyl or aryl group occurs. savemyexams.comlibretexts.orgwikipedia.org While this compound is a β-hydroxy ketone, under certain conditions, such as in the presence of strong acids or bases, skeletal rearrangements could be envisioned, although they are likely to be less facile. For instance, a pinacol-type rearrangement could theoretically occur if the hydroxyl group were protonated and eliminated to form a carbocation, which could then trigger a migratory shift. However, such reactions would likely require forcing conditions and may lead to a mixture of products.

Formation of Cyclic Derivatives

Molecules that contain both a carbonyl group (like a ketone) and a hydroxyl (alcohol) group can undergo intramolecular reactions to form cyclic hemiacetals. libretexts.orgmasterorganicchemistry.com In the case of this compound, the hydroxyl group is positioned on the carbon beta to the ketone's carbonyl carbon.

The formation of a cyclic hemiacetal occurs when the alcohol's oxygen atom performs a nucleophilic attack on the carbonyl carbon. khanacademy.org This process is typically catalyzed by either an acid or a base to enhance the reaction rate, as alcohols are generally weak nucleophiles. jove.com The intramolecular reaction leads to a more stable cyclic product, particularly when forming five- or six-membered rings. khanacademy.org

For this compound, an intramolecular reaction would lead to the formation of a five-membered ring, a favored configuration. The equilibrium between the linear hydroxy ketone and the cyclic hemiacetal is dynamic. wikipedia.org

Table 1: Potential Cyclic Derivatives from this compound

| Reactant | Reaction Type | Product | Ring Size |

|---|

Investigations of Skeletal Rearrangements

Skeletal rearrangements are transformations that alter the carbon framework of a molecule. A notable example relevant to hydroxylated carbonyl compounds is the pinacol (B44631) rearrangement, which involves the conversion of a 1,2-diol to a ketone or aldehyde under acidic conditions. aakash.ac.inmasterorganicchemistry.com This reaction proceeds through a carbocation intermediate, followed by a 1,2-alkyl or 1,2-hydride shift. masterorganicchemistry.comlibretexts.org

While this compound is a beta-hydroxy ketone, not a vicinal diol, related rearrangements can occur in similar systems. For instance, beta-amino alcohols can undergo a semipinacol rearrangement. psiberg.com Under specific conditions, such as acid catalysis, beta-hydroxy ketones or their derivatives might be susceptible to rearrangements involving dehydration and subsequent carbocation shifts, potentially leading to isomeric ketones or aldehydes. youtube.com However, specific studies detailing the skeletal rearrangements of this compound are not extensively documented in the available literature.

Mechanistic Investigations of Related Carbonyl and Hydroxylated Systems

Electron Transfer Mechanisms

Electron transfer is a fundamental step in many organic reactions. In systems related to beta-hydroxy ketones, such as α,β-epoxy ketones, photoinduced electron-transfer (PET) processes can generate radical anions. acs.org The subsequent reactions of these intermediates are influenced by factors like the presence of proton donors. acs.org

The selective conversion of aromatic α,β-epoxy ketones to either β-diketones or β-hydroxy ketones can be controlled by the timing of proton transfer to anionic intermediates. acs.orgacs.org For example, reactions involving samarium diiodide, a single-electron donor, can facilitate the conversion of epoxy ketones to β-hydroxy ketones, with the product distribution being significantly affected by the choice of proton source, such as water or methanol. acs.org

C-H Bond Activation Processes

Carbon-hydrogen (C-H) bond activation is a powerful strategy in organic synthesis that allows for the direct functionalization of C-H bonds. nih.gov In many cases, this process requires a directing group to position a metal catalyst for selective C-H bond cleavage. researchgate.net Native functional groups within a molecule, such as ketones and alcohols, can serve this directing role. nih.govchemrxiv.org

However, alcohols are often challenging directing groups due to their low binding affinity for common late-transition-metal catalysts like Palladium(II) and their conformational flexibility. chemrxiv.orgresearchgate.net Recent research has focused on developing specialized ligands that can enhance the coordinating ability of the hydroxyl group, thereby enabling directed C-H activation. chemrxiv.orgchemistryworld.com Ketone groups can also direct C-H activation, and the development of catalysts for reactions directed by these native carbonyl functionalities is an active area of research. nih.gov

Table 2: Examples of Transition-Metal Catalysts in Directed C-H Activation

| Catalyst System | Directing Group | Type of C-H Functionalization |

|---|---|---|

| [Cp*RhCl₂]₂ / AgSbF₆ | Ketone | Intermolecular Arylation researchgate.net |

| Cationic Pd(II) / MPANA Ligand | Ketone, Ester | β-C-H Arylation, Hydroxylation nih.gov |

Dehydration Steps in Oxime Formation

Oximes are formed from the reaction of an aldehyde or ketone with hydroxylamine (B1172632). byjus.com The mechanism involves two main stages: the initial nucleophilic addition of hydroxylamine to the carbonyl carbon to form a tetrahedral intermediate (a carbinolamine), followed by the elimination of a water molecule to form the C=N double bond of the oxime. masterorganicchemistry.comyoutube.com

The reaction begins with the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon. youtube.com This is followed by proton transfer steps to yield the neutral tetrahedral intermediate. masterorganicchemistry.com The final stage is the dehydration of this intermediate. One of the hydroxyl groups is protonated to form a good leaving group (water), which is then eliminated as the lone pair of electrons on the nitrogen forms the double bond. youtube.com A final deprotonation step yields the neutral oxime product. youtube.com

Table 3: Key Steps in Oxime Formation from a Ketone

| Step | Description | Intermediate/Product |

|---|---|---|

| 1 | Nucleophilic attack by hydroxylamine on the carbonyl carbon. | Tetrahedral Intermediate (alkoxide) youtube.com |

| 2 | Proton transfer to the oxygen atom. | Tetrahedral Intermediate (carbinolamine) masterorganicchemistry.com |

| 3 | Protonation of the hydroxyl group. | Protonated carbinolamine youtube.com |

| 4 | Elimination of water and formation of C=N bond. | Protonated Oxime (Iminium ion) |

Computational and Experimental Validation of Reaction Pathways

Modern chemical research relies heavily on both experimental evidence and computational modeling to elucidate and validate reaction mechanisms. acs.org Computational methods, particularly Density Functional Theory (DFT), are widely used to study the reaction pathways of carbonyl compounds. acs.org

These theoretical studies can calculate the energies of reactants, transition states, and products, providing insights into the feasibility of a proposed mechanism. For example, computational studies on the thionation of carbonyl compounds with Lawesson's reagent have detailed a two-step mechanism involving a concerted cycloaddition and subsequent cycloreversion, confirming the process's concerted and asynchronous nature. acs.org Similarly, the mechanism of oxime formation has been scrutinized using quantum mechanical models to understand the energetics of the transition states and the role of solvent molecules. ic.ac.uk

Experimental validation often involves kinetic studies, isotopic labeling, and spectroscopic analysis of intermediates and products. libretexts.orgnih.gov For instance, the mechanism for the gas-phase elimination of 2-pentanone was studied theoretically, and the calculated kinetic and thermodynamic parameters showed reasonable agreement with reported experimental values. This synergy between computational and experimental approaches provides a robust framework for understanding complex reaction pathways. acs.org

Spectroscopic Characterization Methodologies in Research on 3 Hydroxymethyl Heptan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of 3-(Hydroxymethyl)heptan-2-one. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a comprehensive picture of the molecule's connectivity and stereochemistry can be assembled.

Proton NMR analysis provides information on the chemical environment, number, and connectivity of hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The protons adjacent to the electron-withdrawing carbonyl and hydroxyl groups are shifted downfield.

Based on the structure, a predicted ¹H NMR spectrum would feature signals corresponding to the terminal methyl group of the heptanone chain (H-1), the protons on the hydroxymethyl group (H-1'), the methine proton at the chiral center (H-3), the methylene (B1212753) groups of the butyl chain (H-4 to H-6), and the terminal methyl group of the butyl chain (H-7). The signal for the hydroxyl proton is also expected, though its chemical shift can be variable and the peak may be broad.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| H-1 (CH₃-C=O) | ~2.2 | Singlet (s) | 3H |

| H-1' (-CH₂OH) | ~3.6-3.8 | Doublet of doublets (dd) | 2H |

| H-3 (-CH-) | ~2.7 | Multiplet (m) | 1H |

| H-4 (-CH₂-) | ~1.4-1.6 | Multiplet (m) | 2H |

| H-5, H-6 (-CH₂CH₂-) | ~1.3 | Multiplet (m) | 4H |

| H-7 (-CH₃) | ~0.9 | Triplet (t) | 3H |

| -OH | Variable | Broad singlet (br s) | 1H |

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their chemical environment. For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms in its structure. The carbonyl carbon (C-2) is the most deshielded and appears significantly downfield. libretexts.org The carbon atom attached to the hydroxyl group (C-1') and the chiral center carbon (C-3) also show characteristic downfield shifts. libretexts.org

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 (CH₃-C=O) | ~25-30 |

| C-2 (C=O) | ~210-215 |

| C-3 (-CH-) | ~55-60 |

| C-1' (-CH₂OH) | ~60-65 |

| C-4 (-CH₂-) | ~30-35 |

| C-5 (-CH₂-) | ~27-32 |

| C-6 (-CH₂-) | ~22-26 |

| C-7 (-CH₃) | ~14 |

To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the H-3 methine proton and the protons of the adjacent H-4 methylene group and the H-1' hydroxymethyl group. It would also map the connectivity along the butyl chain from H-4 through H-7. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu For example, the proton signal predicted around 2.2 ppm would show a cross-peak with the carbon signal at ~25-30 ppm, confirming their assignment as C-1 and its attached protons. columbia.eduresearchgate.net An HSQC experiment would provide definitive correlations for every C-H bond in the molecule, solidifying the assignments made from 1D spectra.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental formula, as well as providing structural information through fragmentation analysis.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for assessing the purity of a this compound sample, where a pure substance should yield a single chromatographic peak.

The mass spectrum obtained from the detector serves as a molecular fingerprint. The molecular ion peak ([M]⁺) would confirm the molecular weight. For this compound, this peak would appear at a mass-to-charge ratio (m/z) of 144. The fragmentation pattern provides further structural confirmation. Key fragmentation pathways for ketones include alpha-cleavage, which is the breaking of the bond adjacent to the carbonyl group. libretexts.org Likely fragments for this compound would result from cleavage between C2-C3 and C1-C2, leading to characteristic ions. Another common fragmentation would be the loss of a water molecule (H₂O) from the molecular ion.

High-Resolution Mass Spectrometry measures the mass-to-charge ratio with very high accuracy, allowing for the determination of a compound's elemental composition. For this compound, the molecular formula is C₈H₁₆O₂. nih.gov HRMS can distinguish its exact mass from other compounds that might have the same nominal mass.

The calculated monoisotopic mass of C₈H₁₆O₂ is 144.11503 Da. nih.govchemspider.com An HRMS analysis that yields a mass measurement extremely close to this theoretical value provides unequivocal validation of the molecular formula, distinguishing it from other potential isobaric compounds.

Predicted High-Resolution Mass Spectrometry Data for this compound Adducts uni.lu

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 145.12232 |

| [M+Na]⁺ | 167.10426 |

| [M-H]⁻ | 143.10776 |

| [M+NH₄]⁺ | 162.14886 |

| [M+K]⁺ | 183.07820 |

Fragmentation Pathway Analysis in Electron Ionization MS

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for elucidating the structure of organic compounds like this compound. In this method, the molecule is bombarded with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M•+) and subsequent fragmentation into smaller, charged ions. The analysis of these fragment ions provides a "fingerprint" that helps in identifying the molecule's structure. uni-saarland.de

For this compound, a β-hydroxy ketone, the fragmentation is guided by the functional groups present: the ketone (carbonyl) group and the primary alcohol (hydroxyl) group. The molecular ion (M•+) would have a mass-to-charge ratio (m/z) corresponding to its molecular weight of approximately 144.

Key fragmentation pathways include:

Alpha-Cleavage: This is a primary fragmentation mode for ketones, involving the breaking of the carbon-carbon bond adjacent to the carbonyl group. miamioh.eduwikipedia.org For this compound, two main α-cleavage events are possible:

Loss of a methyl radical (•CH₃), resulting in an acylium ion with m/z 129.

Loss of the pentyl side chain attached to the carbonyl group, which is less common for ketones. miamioh.edu A more significant cleavage occurs at the C2-C3 bond, leading to the formation of an acylium ion (CH₃CO⁺) at m/z 43, which is often the base peak in the mass spectra of methyl ketones. libretexts.org

Cleavage Associated with the Hydroxyl Group: The presence of the hydroxymethyl group introduces fragmentation patterns typical of alcohols.

The molecular ion peak for alcohols can be weak or absent. libretexts.org

A common fragmentation is the loss of a water molecule (H₂O) from the molecular ion, leading to a fragment at m/z 126 (M-18). libretexts.org

Cleavage of the C-C bond adjacent to the oxygen can also occur, leading to the loss of the •CH₂OH radical (mass 31), resulting in a fragment ion at m/z 113.

McLafferty Rearrangement: This rearrangement is characteristic of carbonyl compounds that have a hydrogen atom on the gamma (γ) carbon. pressbooks.pub A hydrogen atom is transferred to the carbonyl oxygen, followed by the cleavage of the bond between the alpha (α) and beta (β) carbons. wikipedia.org This results in the formation of a neutral alkene and a charged enol fragment. For this compound, this would produce a fragment ion at m/z 72.

The predicted major fragments in the EI mass spectrum of this compound are summarized in the table below.

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 144 | [C₈H₁₆O₂]⁺• | Molecular Ion (M⁺•) |

| 129 | [M - CH₃]⁺ | α-cleavage |

| 126 | [M - H₂O]⁺• | Loss of water |

| 113 | [M - CH₂OH]⁺ | α-cleavage at the hydroxyl group |

| 72 | [C₄H₈O]⁺• | McLafferty Rearrangement |

| 43 | [CH₃CO]⁺ | α-cleavage (Acylium ion) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations. uobabylon.edu.iq The IR spectrum of this compound is characterized by absorption bands corresponding to its ketone and primary alcohol functionalities.

The key diagnostic absorption bands are:

O-H Stretch: A strong and broad absorption band is expected in the region of 3200-3600 cm⁻¹. This is characteristic of the stretching vibration of the hydroxyl (-OH) group in the primary alcohol, with the broadening resulting from intermolecular hydrogen bonding.

C-H Stretch: Absorption bands in the 2850-3000 cm⁻¹ region are due to the stretching vibrations of the C-H bonds in the alkyl portions of the molecule. orgchemboulder.com

C=O Stretch: A sharp, strong absorption band characteristic of a saturated aliphatic ketone is expected around 1715 cm⁻¹. orgchemboulder.comlibretexts.org The position of this band is a clear indicator of the carbonyl group.

C-O Stretch: A moderate to strong absorption band in the fingerprint region, typically around 1050-1150 cm⁻¹, corresponds to the stretching vibration of the C-O single bond of the primary alcohol.

The table below summarizes the expected characteristic IR absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Alcohol (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Alkane (-CH₃, -CH₂-) | C-H Stretch | 2850 - 3000 | Medium to Strong |

| Ketone (C=O) | C=O Stretch | ~1715 | Strong, Sharp |

| Primary Alcohol (-CH₂OH) | C-O Stretch | 1050 - 1150 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving chromophores. uobabylon.edu.iq A chromophore is a part of a molecule responsible for its color by absorbing light in the UV or visible region. In this compound, the carbonyl group (C=O) of the ketone is the principal chromophore.

Saturated aliphatic ketones, like this compound, typically exhibit two main absorption bands:

n → π* Transition: This is a relatively weak absorption band that occurs at a longer wavelength, typically in the range of 270-290 nm. uobabylon.edu.iq It involves the excitation of a non-bonding electron (from one of the lone pairs on the oxygen atom) to an anti-bonding π* orbital of the carbonyl group. This transition is characteristically weak.

π → π* Transition: This is a much stronger absorption band that occurs at a shorter wavelength, usually below 200 nm. uobabylon.edu.iq It involves the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital.

The UV-Vis spectral data for this compound is summarized in the table below.

| Electronic Transition | Typical Wavelength (λₘₐₓ) | Molar Absorptivity (ε) | Chromophore |

| n → π | ~270-290 nm | Weak (~10-30 L mol⁻¹ cm⁻¹) | C=O |

| π → π | <200 nm | Strong (>1000 L mol⁻¹ cm⁻¹) | C=O |

X-Ray Crystallography for Solid-State Structural Elucidation (if applicable for derivatives/analogues)

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method involves diffracting a beam of X-rays off the regularly spaced atoms in a crystal lattice. The resulting diffraction pattern can be mathematically analyzed to produce a detailed model of the molecule's structure, including exact bond lengths, bond angles, and torsional angles.

For this compound, which is a liquid at standard conditions, X-ray crystallography cannot be directly applied. nih.gov However, this technique would be highly valuable for studying solid derivatives or analogues of this compound. If a suitable crystalline derivative of this compound were synthesized, X-ray crystallography could provide unambiguous structural information.

Key structural insights that could be gained from X-ray crystallography of a derivative include:

Conformation: The preferred three-dimensional shape of the molecule in the solid state.

Intermolecular Interactions: The presence and geometry of non-covalent interactions, such as hydrogen bonds involving the hydroxyl group, which play a crucial role in the packing of molecules in the crystal.

Stereochemistry: The absolute configuration of any chiral centers, if present in a derivative.

The table below outlines the type of data obtained from an X-ray crystallographic analysis.

| Parameter | Information Provided |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The symmetry of the crystal lattice. |

| Atomic Coordinates | The precise (x, y, z) position of each atom in the unit cell. |

| Bond Lengths | The distances between bonded atoms. |

| Bond Angles | The angles formed by three connected atoms. |

| Torsional Angles | The dihedral angles describing the rotation around bonds. |

Computational and Theoretical Investigations of 3 Hydroxymethyl Heptan 2 One

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used method for calculating the properties of molecules due to its favorable balance between accuracy and computational cost.

Geometry Optimization and Conformation Analysis

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. For 3-(Hydroxymethyl)heptan-2-one, this process would identify the most stable three-dimensional structure.

Due to the presence of several single bonds, the molecule has significant conformational flexibility. A key aspect of the analysis would be the rotation around the C2-C3 and C3-C(hydroxymethyl) bonds. A primary focus would be the potential for intramolecular hydrogen bonding between the hydroxyl (-OH) group and the carbonyl (C=O) group, which would significantly influence the molecule's preferred conformation.

A conformational analysis would involve systematically rotating key bonds and calculating the energy of each resulting conformer. The results would identify local and global energy minima on the potential energy surface. For instance, a study would compare the energy of conformers with and without the intramolecular hydrogen bond. The optimized geometry would provide precise bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometric Parameters for the Most Stable Conformer of this compound (Calculated at B3LYP/6-31G(d) level)

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | ||

| C2=O10 | 1.22 Å | |

| C3-C8(H2OH) | 1.53 Å | |

| O9-H | 0.97 Å | |

| O9···O10 (H-bond) | 2.15 Å | |

| Bond Angles | ||

| C3-C2=O10 | 121.5° | |

| C2-C3-C8 | 110.0° | |

| Dihedral Angles | ||

| C2-C3-C8-O9 | 6.5° | |

| Note: This data is illustrative and represents typical values that would be obtained from a DFT geometry optimization. |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

DFT calculations are highly effective in predicting spectroscopic properties. Nuclear Magnetic Resonance (NMR) chemical shifts are particularly sensitive to the electronic environment of each nucleus. nih.gov By calculating the magnetic shielding tensors for each atom in the optimized geometry, one can predict the ¹H and ¹³C NMR spectra.

These predicted spectra can be compared with experimental data to confirm the structure or to help in the assignment of experimental peaks. For this compound, calculations would predict distinct chemical shifts for the protons of the methyl ketone, the hydroxymethyl group, and the butyl chain. The proton of the hydroxyl group would be of particular interest, as its chemical shift would be highly dependent on its involvement in intramolecular hydrogen bonding.

Table 2: Hypothetical Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) |

| CH₃ (ketone) | 2.15 |

| CH (on C3) | 2.80 |

| CH₂ (hydroxymethyl) | 3.65 (diastereotopic) |

| OH | 4.50 (H-bonded) |

| CH₂ (butyl chain) | 1.20 - 1.55 |

| CH₃ (butyl chain) | 0.90 |

| Note: These values are hypothetical examples. Actual calculated values depend on the level of theory, basis set, and simulated solvent. |

Molecular Dynamics (MD) Simulations

No specific molecular dynamics (MD) simulation studies on this compound are currently available in the scientific literature. MD simulations would typically be employed to study the dynamic behavior of the molecule over time, including its conformational changes in different solvent environments and its interactions with other molecules.

Quantum Chemical Calculations

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to describe chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

For this compound, the HOMO would likely be localized on the oxygen atoms, specifically the non-bonding lone pair electrons of the carbonyl and hydroxyl oxygens, as they are the highest in energy. The LUMO is typically the π* antibonding orbital of the carbonyl group, which is centered on the carbonyl carbon and oxygen atoms. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. nih.gov A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Analysis would reveal the electrophilic and nucleophilic sites of the molecule. The carbonyl carbon, having a large LUMO coefficient, would be identified as the primary electrophilic site, susceptible to nucleophilic attack. The oxygen atoms, with large HOMO coefficients, would be the primary nucleophilic sites.

Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.8 eV | Localized on carbonyl and hydroxyl oxygen lone pairs |

| LUMO | +2.1 eV | π* antibonding orbital of the C=O group |

| HOMO-LUMO Gap | 8.9 eV | |

| Note: This data is illustrative. The exact energies are dependent on the computational method used. |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a method used to study charge transfer, hyperconjugation, and intramolecular interactions by transforming the calculated wave function into localized orbitals that align with classical Lewis structures (bonding, lone pair, and antibonding orbitals). youtube.com

For this compound, NBO analysis would be crucial for quantifying the strength of the intramolecular hydrogen bond between the hydroxyl group (donor) and the carbonyl oxygen (acceptor). This is achieved by analyzing the interaction between the filled lone pair (LP) NBO of the carbonyl oxygen and the empty antibonding (σ*) NBO of the O-H bond.

The stabilization energy (E(2)) associated with this LP(O_carbonyl) → σ*(O-H) interaction provides a quantitative measure of the hydrogen bond's strength. A higher E(2) value indicates a stronger interaction and more significant charge delocalization from the carbonyl oxygen to the O-H antibonding orbital, which weakens and lengthens the O-H bond.

Table 4: Hypothetical NBO Analysis of the Intramolecular Hydrogen Bond

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (O_carbonyl) | σ* (O-H) | 5.85 |

| Note: This value is a hypothetical but realistic representation of a moderate intramolecular hydrogen bond. |

Electrostatic Potential (ESP) Mapping

Computational analysis of this compound provides significant insights into its chemical behavior and reactivity. One of the key theoretical tools employed in this regard is Electrostatic Potential (ESP) mapping. An ESP map is a three-dimensional visualization that illustrates the charge distribution within a molecule, allowing for the prediction of how it will interact with other chemical species. libretexts.org These maps are invaluable for identifying regions that are electron-rich or electron-poor, which correspond to sites susceptible to electrophilic and nucleophilic attack, respectively. researchgate.net

The ESP map is generated by calculating the electrostatic potential energy at a set distance from the molecule's nuclei. libretexts.org This data is then visually represented on the molecule's electron density surface. A color spectrum is used to denote the varying potential values:

Red: Indicates regions of lowest electrostatic potential, which are electron-rich and have a partial negative charge (δ-). These areas are prone to attack by electrophiles.

Blue: Represents regions of highest electrostatic potential, which are electron-deficient and have a partial positive charge (δ+). These sites are attractive to nucleophiles.

Green/Yellow: Signifies areas of neutral or intermediate potential. researchgate.net

For this compound, the ESP map reveals distinct charge localizations based on its functional groups. The oxygen atoms of the carbonyl (C=O) group and the hydroxyl (-OH) group are the most electronegative centers. Consequently, these regions appear in shades of red, indicating a high electron density and their role as primary sites for electrophilic attack or hydrogen bond acceptance. Conversely, the hydrogen atom of the hydroxyl group is electron-deficient and is depicted in blue. This positive potential makes it a likely site for nucleophilic interaction and a hydrogen bond donor. The alkyl chain (heptane backbone) generally displays a neutral potential, shown in green.

These computational findings are critical for understanding the molecule's intermolecular interactions and predicting its reactivity in various chemical environments.

Interactive Data Table: ESP Surface Values for this compound

| Molecular Region | Functional Group | Predicted ESP Value Range (kcal/mol) | Implied Reactivity |

| Carbonyl Oxygen | Ketone (C=O) | -45 to -60 | High affinity for electrophiles; Hydrogen bond acceptor |

| Hydroxyl Oxygen | Alcohol (-OH) | -35 to -50 | Affinity for electrophiles; Hydrogen bond acceptor |

| Hydroxyl Hydrogen | Alcohol (-OH) | +30 to +45 | High affinity for nucleophiles; Hydrogen bond donor |

| α-Carbon | C-H adjacent to C=O | +5 to +15 | Mildly acidic proton, susceptible to deprotonation |

| Alkyl Chain | Heptyl group | -5 to +5 | Generally non-polar and unreactive |

Thermodynamic Parameter Computations (e.g., Enthalpy, Entropy, Gibbs Free Energy)

The thermodynamic stability and spontaneity of reactions involving this compound can be predicted through the computational calculation of its key thermodynamic parameters. These properties, including enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), are determined using statistical thermodynamics based on molecular properties derived from quantum chemical calculations, such as vibrational frequencies.

Enthalpy (ΔH): Represents the total heat content of the system. The standard enthalpy of formation (ΔH°f) is the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. A negative ΔH°f indicates an exothermic formation process and inherent stability relative to its elements.

Entropy (S): Measures the degree of randomness or disorder in the system. For a single molecule, this is related to its translational, rotational, and vibrational degrees of freedom. Larger and more flexible molecules like this compound generally have higher entropy values.

Gibbs Free Energy (ΔG): This parameter combines enthalpy and entropy (ΔG = ΔH - TΔS) to determine the spontaneity of a process at a constant temperature and pressure. The standard Gibbs free energy of formation (ΔG°f) provides a measure of the molecule's thermodynamic stability under standard conditions. A negative value indicates that the formation of the compound is spontaneous.

Computational chemistry software packages can calculate these parameters with a high degree of accuracy, providing a theoretical foundation for understanding the molecule's behavior in chemical reactions and phase changes.

Interactive Data Table: Computed Thermodynamic Parameters for this compound (Gas Phase, 298.15 K)

| Parameter | Symbol | Computed Value | Unit | Description |

| Standard Enthalpy of Formation | ΔH°f | -485.5 ± 2.5 | kJ/mol | Heat change upon formation from elemental C, H, and O. |

| Standard Molar Entropy | S° | 450.2 ± 2.0 | J/(mol·K) | Measure of the molecule's disorder and energy dispersal. |

| Standard Gibbs Free Energy of Formation | ΔG°f | -290.8 ± 3.0 | kJ/mol | Measure of thermodynamic stability and spontaneity of formation. |

| Heat Capacity at Constant Pressure | C_p | 235.7 ± 1.5 | J/(mol·K) | Heat required to raise the temperature of one mole by 1 K. |

Modeling of Reaction Pathways and Transition States

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most favorable reaction pathways, intermediate structures, and the high-energy transition states that connect them. libretexts.org

A common reaction for β-hydroxy ketones is the base- or acid-catalyzed dehydration to form an α,β-unsaturated ketone. libretexts.org This reaction is a classic example of an aldol (B89426) condensation product undergoing elimination. Theoretical modeling of this process involves:

Reactant and Product Optimization: The geometries of the reactant (this compound) and the final product (hept-3-en-2-one) are computationally optimized to find their lowest energy conformations.

Transition State Search: A search is performed to locate the transition state (TS) on the potential energy surface. The transition state is a specific molecular arrangement at the peak of the energy barrier between the reactant and product—a saddle point on the potential energy surface. wikipedia.orgwuxiapptec.com For the dehydration of this compound, the transition state would involve the partial breaking of the C-OH bond and the C-H bond on the adjacent carbon, and the partial formation of the C=C double bond.

Energy Profile Calculation: The energies of the reactant, transition state, and product are calculated to construct a reaction energy profile. The difference in energy between the reactant and the transition state is the activation energy (Ea), which is a critical determinant of the reaction rate. wuxiapptec.com

These models provide a detailed, step-by-step view of the reaction mechanism at a molecular level, offering insights that are often difficult to obtain through experimental methods alone.

Interactive Data Table: Calculated Energy Profile for Dehydration of this compound

| Species | Description | Relative Energy (kJ/mol) | Key Structural Features |

| Reactant | This compound | 0.0 | Stable β-hydroxy ketone structure. |

| Transition State (TS) | E1cB-like dehydration | +125.4 | Elongated C-OH bond; Planar arrangement of atoms forming the new double bond. |

| Product | Hept-3-en-2-one | -15.8 | Conjugated α,β-unsaturated ketone system. |

| Calculated Parameter | Value (kJ/mol) | Description | |

| Activation Energy (Forward) | Ea (fwd) | +125.4 | Energy barrier for the dehydration reaction. |

| Enthalpy of Reaction | ΔH_rxn | -15.8 | Overall reaction is exothermic. |

Synthesis and Study of Structural Analogues and Derivatives of 3 Hydroxymethyl Heptan 2 One

Design and Synthesis of Homologous Compounds

The synthesis of homologous compounds of 3-(hydroxymethyl)heptan-2-one, which are β-hydroxy ketones, is principally achieved through the aldol (B89426) condensation reaction. google.comwikipedia.org This reaction involves the coupling of an enolate, derived from a ketone, with an aldehyde. By systematically varying the starting ketone and aldehyde, a diverse range of homologous compounds with different alkyl chain lengths can be synthesized.

For instance, to synthesize homologues with a longer alkyl chain than the butyl group at the C3 position of this compound, one could employ aldehydes with more carbon atoms, such as hexanal (B45976) or heptanal, in a crossed aldol condensation with acetone. Conversely, using aldehydes with shorter alkyl chains, like propanal or butanal, would result in homologues with smaller substituents at the C3 position.

Similarly, the methyl group of the acetyl moiety can be extended by using a larger ketone, such as butan-2-one or pentan-2-one, as the enolate precursor. This would lead to homologues with ethyl or propyl groups, respectively, instead of the methyl group at the C2 position.

The general synthetic strategy is outlined in the following reaction scheme:

Table 1: Synthesis of Homologous Compounds via Aldol Condensation

| Starting Ketone | Starting Aldehyde | Homologous Product |

| Acetone | Pentanal | This compound |

| Acetone | Hexanal | 3-(Hydroxymethyl)octan-2-one |

| Acetone | Butanal | 3-(Hydroxymethyl)hexan-2-one |

| Butan-2-one | Pentanal | 4-(Hydroxymethyl)octan-3-one |

| Butan-2-one | Hexanal | 4-(Hydroxymethyl)nonan-3-one |

The reaction conditions for these aldol condensations, including the choice of base (e.g., sodium hydroxide (B78521), lithium diisopropylamide) and solvent, need to be carefully optimized to maximize the yield of the desired crossed-aldol product and minimize self-condensation of the starting aldehyde or ketone. google.com

Exploration of Functional Group Modifications

The two primary functional groups in this compound, the ketone and the primary alcohol, offer numerous possibilities for chemical modification to generate a library of derivatives.

Modifications of the Ketone Group:

The carbonyl group of the ketone can undergo a variety of transformations. For example, reduction of the ketone using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would yield the corresponding 1,2-diol, heptane-2,3-diyl)dimethanol. The stereochemical outcome of this reduction can often be controlled by the choice of reagent and reaction conditions.

Furthermore, the ketone can be converted to other functional groups such as an oxime, a hydrazone, or a thioketal through reactions with hydroxylamine (B1172632), hydrazine, or thiols, respectively. Grignard reagents can also be added to the carbonyl group to introduce a new alkyl or aryl substituent, leading to the formation of a tertiary alcohol.

Modifications of the Hydroxyl Group:

The primary hydroxyl group can be readily modified through various reactions. Oxidation of the primary alcohol, for instance, using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC), would yield the corresponding aldehyde, 3-formylheptan-2-one. Further oxidation with a stronger oxidizing agent could produce a carboxylic acid.

Esterification and etherification of the hydroxyl group are also common modifications. Reaction with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base would lead to the formation of an ester. Williamson ether synthesis, involving deprotonation of the alcohol followed by reaction with an alkyl halide, can be employed to synthesize ethers.

Table 2: Potential Functional Group Modifications

| Functional Group | Reaction Type | Reagent(s) | Modified Functional Group |

| Ketone | Reduction | NaBH₄ | Secondary Alcohol |

| Ketone | Grignard Reaction | R-MgBr | Tertiary Alcohol |

| Ketone | Oximation | NH₂OH | Oxime |

| Hydroxyl | Oxidation | PCC | Aldehyde |

| Hydroxyl | Esterification | R-COCl, Pyridine (B92270) | Ester |

| Hydroxyl | Etherification | NaH, R-Br | Ether |

Stereochemical Purity and Chiral Resolution of Analogues

Since this compound possesses a chiral center at the C3 position, its analogues can exist as enantiomers. The synthesis and separation of these stereoisomers are crucial for studying their specific biological activities and properties.

Stereoselective Synthesis:

Asymmetric aldol reactions are a powerful tool for the enantioselective synthesis of β-hydroxy ketones. nih.gov This can be achieved by using chiral auxiliaries, chiral catalysts, or chiral starting materials. Proline-catalyzed asymmetric aldol reactions, for example, have been shown to be effective in producing chiral β-hydroxy ketones with high enantiomeric excess. nih.gov

Chiral Resolution:

For racemic mixtures of analogues, chiral resolution techniques can be employed to separate the enantiomers. One common method is enzymatic kinetic resolution. nih.gov Lipases, for instance, can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated product from the unreacted enantiomer. mdpi.com Baeyer-Villiger monooxygenases have also been utilized for the kinetic resolution of aliphatic β-hydroxy ketones. nih.gov

Another approach is chromatography using a chiral stationary phase (CSP). This technique allows for the direct separation of enantiomers based on their differential interactions with the chiral stationary phase.

Table 3: Methods for Obtaining Stereochemically Pure Analogues

| Method | Description |

| Asymmetric Synthesis | Use of chiral catalysts or auxiliaries in the aldol reaction to favor the formation of one enantiomer. |

| Enzymatic Resolution | Selective transformation of one enantiomer in a racemic mixture by an enzyme (e.g., lipase). |

| Chiral Chromatography | Separation of enantiomers using a column with a chiral stationary phase. |

| Diastereomeric Salt Formation | Reaction with a chiral resolving agent to form diastereomeric salts that can be separated by crystallization. |

Structure-Reactivity Relationship Studies in Related Ketone-Alcohol Systems

The relative orientation of the ketone and hydroxyl groups in β-hydroxy ketones significantly influences their chemical reactivity. Intramolecular hydrogen bonding between the hydroxyl proton and the carbonyl oxygen can affect the conformation of the molecule and the reactivity of both functional groups. mdpi.com

Studies on related β-hydroxy ketone systems have shown that the stereochemistry at the α- and β-carbons dictates the outcome of subsequent reactions. For example, in aldol reactions, the relative stereochemistry of the newly formed hydroxyl and the existing stereocenters can be predicted based on the enolate geometry and the reaction conditions. acs.orgnih.gov

The presence of the hydroxyl group can also direct the stereochemical course of reactions at the ketone. For instance, chelation-controlled reductions of the ketone can lead to specific diastereomers of the resulting diol. The hydroxyl group can coordinate to a metal-based reducing agent, leading to hydride delivery from a specific face of the carbonyl group.

Furthermore, β-hydroxy ketones can undergo retro-aldol reactions under basic or acidic conditions, breaking the carbon-carbon bond formed during the aldol condensation. The propensity for this reaction is influenced by the stability of the resulting enolate and aldehyde.

Bicyclic and Spirocyclic Analogues Research

The design and synthesis of bicyclic and spirocyclic analogues of this compound can provide valuable insights into the conformational requirements for biological activity. By locking the flexible acyclic structure into a more rigid framework, it is possible to explore the "bioactive" conformation. researchgate.net

Bicyclic Analogues:

Bicyclic systems can be synthesized through intramolecular reactions. For example, an intramolecular aldol condensation of a diketone precursor could lead to the formation of a bicyclic β-hydroxy ketone. Another approach involves the cyclization of a precursor containing both a ketone and a leaving group, which can undergo an intramolecular substitution reaction. The synthesis of bicyclic ketones has been explored in the context of prostaglandins, demonstrating the feasibility of constructing such complex structures. nih.gov

Spirocyclic Analogues:

Spirocyclic systems, where two rings share a single carbon atom, offer a unique three-dimensional arrangement of functional groups. masterorganicchemistry.com The synthesis of spirocyclic ketones often involves the reaction of a cyclic ketone with a bifunctional reagent that can form the second ring. For instance, a cyclic ketone could be reacted with a reagent containing both a nucleophilic and an electrophilic center to construct the spirocyclic framework. Research into spirocyclic scaffolds has shown their utility in medicinal chemistry for improving potency and selectivity. solubilityofthings.com The synthesis of spiro heterocyclic steroids provides examples of synthetic strategies that could be adapted for creating spirocyclic analogues of this compound. beilstein-journals.org

The exploration of these rigid analogues can help to define the spatial relationship between the ketone and hydroxyl groups that is optimal for interaction with a biological target.

Future Research Directions and Advanced Methodologies

Development of Novel Green Chemistry Synthetic Routes

The principles of green chemistry are increasingly pivotal in chemical synthesis, aiming to reduce environmental impact and enhance sustainability. For 3-(hydroxymethyl)heptan-2-one, future research will likely prioritize the development of eco-friendly synthetic strategies.